molecular formula C8H4ClN3O2S B2746326 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole CAS No. 1909327-27-0

5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole

Cat. No.: B2746326
CAS No.: 1909327-27-0
M. Wt: 241.65
InChI Key: RAXOVYVBHMOHJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol . This reaction leads to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole has been confirmed through physicochemical properties and spectroanalytical data, including nuclear magnetic resonance (NMR), infrared (IR), and elemental analysis . The compound’s structure consists of the thiadiazole ring with the chlorine and nitrophenyl substituents.


Physical and Chemical Properties Analysis

  • Tautomeric Forms : Due to the presence of positive charges on its nitrogen atoms, it exhibits two equivalent tautomeric forms .

Properties

IUPAC Name

5-chloro-4-(3-nitrophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-8-7(10-11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXOVYVBHMOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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